molecular formula C11H16OS B14840697 4-Tert-butyl-3-(methylsulfanyl)phenol

4-Tert-butyl-3-(methylsulfanyl)phenol

Cat. No.: B14840697
M. Wt: 196.31 g/mol
InChI Key: PZIUOZRRWOPAOY-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS and a molar mass of 196.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-(methylsulfanyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as the major product, which can then be further modified to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound often involves transalkylation reactions. These reactions are carried out under controlled conditions to ensure high selectivity and yield . The use of specific catalysts and reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Tert-butyl-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

4-tert-butyl-3-methylsulfanylphenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3

InChI Key

PZIUOZRRWOPAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)SC

Origin of Product

United States

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